molecular formula C13H14N2O2 B6247929 ethyl 5-benzyl-1H-pyrazole-4-carboxylate CAS No. 2282722-99-8

ethyl 5-benzyl-1H-pyrazole-4-carboxylate

Cat. No.: B6247929
CAS No.: 2282722-99-8
M. Wt: 230.3
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Description

Ethyl 5-benzyl-1H-pyrazole-4-carboxylate (CAS 2282722-99-8) is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . This compound belongs to the class of pyrazole derivatives, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are recognized as a pharmacologically important active scaffold found in agents with diverse therapeutic activities . As such, it serves as a versatile synthetic intermediate and building block in organic synthesis and medicinal chemistry research for the development of new bioactive molecules . Pyrazole derivatives are extensively studied for their wide range of potential pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties . The structure of this particular compound, featuring a benzyl group and an ethyl ester, makes it a valuable precursor for further chemical modifications. Researchers utilize this compound in exploratory synthesis to create novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2282722-99-8

Molecular Formula

C13H14N2O2

Molecular Weight

230.3

Purity

95

Origin of Product

United States

Synthetic Methodologies for Ethyl 5 Benzyl 1h Pyrazole 4 Carboxylate

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis of ethyl 5-benzyl-1H-pyrazole-4-carboxylate reveals key bond disconnections that suggest plausible synthetic pathways. The primary disconnection breaks the pyrazole (B372694) ring, leading to two main fragments: a hydrazine derivative and a three-carbon component bearing the benzyl (B1604629) and carboxylate functionalities. This approach forms the basis for many of the synthetic methods discussed below, which typically involve the condensation of these or similar precursor molecules.

Conventional Synthetic Routes for Pyrazole-4-carboxylates

Several well-established methods are employed for the synthesis of pyrazole-4-carboxylates, which can be adapted for the preparation of the title compound.

Cyclocondensation Reactions with Hydrazine Derivatives

The most classic and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first described by Knorr. mdpi.comnih.gov This approach involves the reaction of a β-ketoester, which serves as the 1,3-dicarbonyl equivalent, with hydrazine. The regioselectivity of this reaction can sometimes be a challenge, potentially leading to a mixture of isomeric products. mdpi.com The reaction of α,β-unsaturated ketones with hydrazine derivatives also provides a pathway to pyrazoles, typically proceeding through a pyrazoline intermediate that is subsequently oxidized. nih.govmdpi.com

Vilsmeier Cyclization Approaches for Pyrazole-4-carboxaldehydes and Subsequent Esterification

The Vilsmeier-Haack reaction is a powerful tool for the formylation of various aromatic and heterocyclic compounds, including pyrazoles. mdpi.com This reaction can be utilized to synthesize pyrazole-4-carboxaldehydes from appropriate precursors like hydrazones. researchgate.netchemmethod.com The resulting aldehyde can then be oxidized to a carboxylic acid and subsequently esterified to yield the desired pyrazole-4-carboxylate. This multi-step process offers an alternative route to access these compounds. The Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent. mdpi.comresearchgate.netchemmethod.com

ReagentRoleReference
Vilsmeier Reagent (DMF/POCl₃)Formylating agent for pyrazole ring mdpi.comresearchgate.netchemmethod.com
HydrazonesPrecursor for pyrazole-4-carbaldehyde synthesis researchgate.netchemmethod.com

Multi-component Reactions (MCRs) in Pyrazole Synthesis

Multi-component reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency and atom economy. beilstein-journals.orgmdpi.comrsc.org In the context of pyrazole synthesis, MCRs offer a convergent approach to construct the heterocyclic ring in a single step from three or more starting materials. nih.govbeilstein-journals.org For the synthesis of pyrazole-4-carboxylates, a typical MCR might involve an aldehyde, a β-ketoester, and a hydrazine derivative. beilstein-journals.org These reactions are often catalyzed by acids or bases and can provide rapid access to a diverse range of substituted pyrazoles. beilstein-journals.orgmdpi.com

Specific Synthetic Approaches for this compound and Related Analogues

While general methods provide a foundation, specific strategies have been developed for the synthesis of this compound and its analogues.

Formation of the Pyrazole Ring System

The formation of the pyrazole ring is the cornerstone of the synthesis. A common method involves the reaction of a β-ketoester with a hydrazine. For instance, the reaction of ethyl 2-(benzyl)-3-oxobutanoate with hydrazine hydrate would directly lead to the formation of the pyrazole ring with the desired substituents at positions 4 and 5.

Another documented approach for a related compound, ethyl 1-benzyl-3-(4-substituted-phenyl)-1H-pyrazole-5-carboxylate, involves the N-alkylation of a pre-formed pyrazole ring. In this method, a substituted ethyl 1H-pyrazole-5-carboxylate is reacted with benzyl chloride in the presence of a base like potassium carbonate. nih.govnih.govnih.gov This highlights that the benzyl group can be introduced after the pyrazole core has been established.

Starting Material 1Starting Material 2ProductReference
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylateBenzyl chlorideEthyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate nih.gov
Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylateBenzyl chlorideEthyl 1-benzyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate nih.gov
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylateBenzyl chlorideEthyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate nih.gov

Esterification Procedures for the Carboxylate Moiety

The formation of the ethyl ester group at the C4 position is typically achieved either by constructing the pyrazole ring from a precursor already containing the ethyl ester moiety or by esterifying a pyrazole-4-carboxylic acid intermediate.

Direct esterification of pyrazole-4-carboxylic acid with ethanol (B145695) is a common and straightforward method. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), under reflux conditions. researchgate.net However, the reactivity can be influenced by substituents on the pyrazole ring. For instance, sterically hindered carboxylic acids may require more forcing conditions or alternative methods. researchgate.net

An alternative route involves the use of a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) on the hydrazone of a β-keto ester, such as ethyl benzoylacetate, which can directly yield the desired pyrazole-4-carboxylate structure. tandfonline.comtandfonline.com Another approach is the reaction of a β-dicarbonyl compound with a hydrazine in a cyclocondensation reaction, where one of the carbonyl functionalities is part of an ester group, directly incorporating the ethyl carboxylate into the final pyrazole ring. mdpi.comnih.gov

For cases where direct esterification is challenging, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with ethanol. Alternatively, the silver salt of the carboxylic acid can be treated with an alkyl halide (e.g., ethyl iodide) to form the ester, a method particularly useful for acids that are resistant to other esterification techniques. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis of the pyrazole core, reaction conditions can be fine-tuned to improve outcomes. For example, in the synthesis of 1,3,5-substituted pyrazoles, moving from polar protic solvents like ethanol to aprotic dipolar solvents such as N,N-dimethylformamide (DMF) has been shown to give better results in cyclocondensation reactions. nih.gov The use of microwave irradiation has also proven to be a powerful tool for optimization. In the Vilsmeier cyclization of hydrazones to form 1H-pyrazole-4-carboxylic acid esters, microwave-assisted synthesis dramatically reduced reaction times and significantly increased product yields compared to conventional heating methods. tandfonline.comtandfonline.com

In catalytic reactions, such as the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, temperature is a critical factor. It was observed that increasing the reaction temperature to 60 °C led to an improved product yield. mdpi.com Similarly, for palladium-catalyzed C-H functionalization reactions, the choice of ligand, base, and solvent is paramount to achieving high selectivity and yield.

The table below summarizes the impact of various conditions on the synthesis of pyrazole derivatives, based on findings from related syntheses.

ParameterCondition ACondition BObserved OutcomeReference
Energy SourceConventional Heating (Reflux)Microwave IrradiationMicrowave irradiation significantly reduces reaction time and increases yield. tandfonline.comtandfonline.com
SolventProtic (e.g., Ethanol)Aprotic Dipolar (e.g., DMF)Aprotic dipolar solvents can lead to better results in cyclocondensation reactions. nih.gov
TemperatureRoom Temperature60 °CIncreased temperature can improve yields in certain catalyzed reactions. mdpi.com
CatalystAcid/Base FreeMetal Catalyst (e.g., Silver)Metal catalysts can enable specific transformations like trifluoromethylation with moderate to excellent yields. mdpi.com

Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. nih.govbenthamdirect.com These approaches focus on the use of eco-friendly solvents, alternative energy sources, and efficient catalytic systems. researchgate.net

Green Solvents and Solvent-Free Reactions: A major focus of green pyrazole synthesis is replacing hazardous organic solvents. Water has been successfully used as a reaction medium for the synthesis of various pyrazole derivatives. thieme-connect.com Polyethylene glycol (PEG-400) has also been employed as an eco-friendly and recyclable solvent for the synthesis of 3,5-disubstituted 1H-pyrazoles. researchgate.net In some cases, reactions can be run under solvent-free conditions, which is a method of choice for N-alkylation of pyrazoles using phase transfer catalysis, as it simplifies the process and avoids solvent waste. researchgate.net

Alternative Energy Sources: As mentioned previously, microwave-assisted synthesis is a key green technology that reduces energy consumption and reaction times. tandfonline.commdpi.com Ultrasonic irradiation is another alternative energy source that can promote reactions efficiently, often under milder conditions than conventional methods. benthamdirect.comresearchgate.net

Catalysis: The use of recyclable or environmentally benign catalysts is a cornerstone of green chemistry. nih.gov For pyrazole synthesis, catalysts such as montmorillonite K-10 clay and silica-supported sulfuric acid have been used, which are often recoverable and reusable. nih.govthieme-connect.com The development of metal-free reaction conditions, where possible, also contributes to a greener synthetic profile by avoiding potentially toxic heavy metals. researchgate.net These strategies aim to create synthetic pathways that are not only efficient and high-yielding but also atom-economical and environmentally benign. nih.govresearchgate.net

Despite a comprehensive search for scientific literature and chemical databases, specific experimental spectroscopic and mass spectrometry data for the compound This compound is not available in the public domain through the accessed resources.

Numerous searches were conducted to locate ¹H NMR, ¹³C NMR, and mass spectrometry data, including high-resolution mass spectrometry and fragmentation patterns. The search results yielded information for structurally related pyrazole derivatives, such as:

Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-4-carboxylate (a tautomeric form)

1-Benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid (the corresponding acid)

Various other N-benzyl or ethyl pyrazole carboxylates with different substitution patterns

However, no publications or database entries containing the specific analytical data for the structural elucidation of this compound could be identified. Fulfilling the request with the required scientifically accurate data for each specified section of the outline is therefore not possible.

Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Benzyl 1h Pyrazole 4 Carboxylate

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of ethyl 5-benzyl-1H-pyrazole-4-carboxylate reveals characteristic absorption bands that confirm its molecular structure.

A prominent feature in the spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ester group, which is typically observed in the region of 1700-1750 cm⁻¹. For similar carboxylate compounds, this peak can be found around 1702 cm⁻¹ to 1680 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester group also give rise to strong bands in the fingerprint region, usually between 1300 and 1000 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations of the benzyl (B1604629) group and the pyrazole (B372694) ring are expected to appear above 3000 cm⁻¹. The N-H stretching vibration of the pyrazole ring is typically observed as a broad band in the region of 3100-3500 cm⁻¹. The presence of these characteristic peaks provides clear evidence for the key functional moieties within the this compound molecule.

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Pyrazole)Stretching3100-3500 (broad)
C-H (Aromatic)Stretching> 3000
C=O (Ester)Stretching1700-1750
C-O (Ester)Stretching1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* transitions associated with the aromatic pyrazole ring, the benzyl group, and the carbonyl group of the ester.

The conjugated system formed by the pyrazole ring and the ester group is expected to show strong absorption in the UV region. Aromatic systems typically exhibit intense absorption bands due to π → π* transitions. The less intense n → π* transitions, originating from the non-bonding electrons of the nitrogen and oxygen atoms, may also be observed. The exact position and intensity of these absorption maxima are influenced by the solvent polarity.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Analysis of related pyrazole derivatives by SC-XRD reveals important structural parameters. For instance, in a similar compound, ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, the pyrazole ring is inclined at a significant angle to the attached phenyl rings, with dihedral angles of 88.00 (16)° and 5.78 (13)°. nih.gov In another analog, ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, the dihedral angles between the pyrazole ring and the fluorophenyl and benzene (B151609) rings are 4.57 (16)° and 81.19 (18)°, respectively. researchgate.net These findings suggest that the benzyl and pyrazole rings in this compound are likely not coplanar, adopting a twisted conformation to minimize steric hindrance.

The crystal system and space group are fundamental properties determined by SC-XRD. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate crystallizes in the monoclinic space group P2/c. researchgate.net The precise bond lengths and angles within the pyrazole ring and the ester and benzyl substituents would be determined, confirming the covalent framework of the molecule.

Table 2: Representative Crystallographic Data for a Related Pyrazole Derivative

ParameterValue
Crystal SystemMonoclinic researchgate.net
Space GroupP2/c researchgate.net
a (Å)6.27869 (7) nih.gov
b (Å)15.43607 (12) nih.gov
c (Å)15.27141 (13) nih.gov
β (°)96.2633 (9) nih.gov
V (ų)1471.24 (2) nih.gov
Z4 researchgate.netnih.gov

Note: Data presented is for a related pyrazole structure and serves as an illustrative example.

The packing of molecules in the crystal is governed by various non-covalent interactions. In the crystal structure of related pyrazole compounds, intermolecular C-H···O hydrogen bonds are observed, linking adjacent molecules. nih.gov These weak interactions play a crucial role in stabilizing the crystal lattice.

Computational and Theoretical Investigations of Ethyl 5 Benzyl 1h Pyrazole 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules at the electronic level. These methods are used to determine a molecule's stable structure, electronic properties, and reactivity.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the lowest potential energy. materialsciencejournal.org For a flexible molecule like ethyl 5-benzyl-1H-pyrazole-4-carboxylate, this involves identifying the preferred rotational positions (torsion or dihedral angles) of the benzyl (B1604629) and ethyl carboxylate groups relative to the central pyrazole (B372694) ring.

While experimental crystal structure data for the exact title compound is not available, analysis of closely related pyrazole derivatives reveals key conformational features. For instance, in similar structures, the pyrazole ring often exhibits significant dihedral angles with its substituent rings. researchgate.netnih.govnih.gov This twisting is a result of steric hindrance and the optimization of electronic interactions.

Table 1: Dihedral Angles in Structurally Related Pyrazole Compounds
CompoundRing 1Ring 2Dihedral Angle (Pyrazole to Ring 1)Dihedral Angle (Pyrazole to Ring 2)Reference
Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylateTolyl RingBenzyl Ring15.68°83.40° nih.gov
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylateFluorophenyl RingBenzyl Ring4.57°81.19° nih.gov
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylateBenzene (B151609) Ring-77.48°- researchgate.netnih.gov

These examples suggest that the benzyl group in this compound would likely adopt a conformation where it is significantly twisted out of the plane of the pyrazole ring to minimize steric clash.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. materialsciencejournal.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the orbital containing the most energetic electrons and acts as an electron donor.

LUMO : Represents the lowest energy orbital available to accept electrons, thus acting as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. uomphysics.netnih.gov Conversely, a large energy gap implies a more stable, less reactive molecule. In many pyrazole derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on electron-deficient regions, indicating the pathways for charge transfer within the molecule. materialsciencejournal.orguomphysics.net

A Molecular Electrostatic Potential (MEP) surface map is a visual tool that illustrates the charge distribution within a molecule. chemrxiv.orgnih.gov It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. chemrxiv.org

Red/Yellow Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen. uomphysics.netnih.gov

Blue/Green Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms. uomphysics.netnih.gov

For this compound, an MEP analysis would be expected to show negative potential (red) around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group, identifying them as primary sites for interacting with electrophiles. Positive potential (blue) would likely be concentrated on the hydrogen atoms. uomphysics.net

From the energies of the HOMO and LUMO orbitals, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. uomphysics.netnih.gov These descriptors provide a more quantitative measure of reactivity than the HOMO-LUMO gap alone.

Table 2: Key Global Reactivity Descriptors
DescriptorFormulaInterpretationReference
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule. uomphysics.net
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule. uomphysics.net
Chemical Hardness (η)η = (I - A) / 2Measures the molecule's resistance to change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. nih.gov
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; a measure of how easily a molecule's electron cloud can be polarized. nih.gov
Electrophilicity Index (ω)ω = (I + A)² / (8η)Measures the propensity of a species to accept electrons. nih.gov

These calculations help in predicting how the molecule will behave in a chemical reaction, identifying it as either a strong or weak electrophile or nucleophile. uomphysics.netnih.gov

Theoretical Spectroscopic Predictions (e.g., IR, UV-Vis, NMR)

Computational methods can predict various types of molecular spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. uomphysics.net

IR Spectroscopy : Theoretical calculations can predict the vibrational frequencies of molecular bonds. Comparing the calculated IR spectrum with an experimental one helps in assigning specific absorption bands to functional groups (e.g., C=O stretch of the ester, N-H or C-H stretches).

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax). nih.gov This helps in understanding the molecule's color and how it interacts with light.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical chemical shifts (δ) for ¹H and ¹³C atoms. semanticscholar.org These predicted values are often in good agreement with experimental NMR spectra, aiding in the structural elucidation of complex molecules. nih.govuomphysics.net

Molecular Dynamics (MD) Simulations

While quantum calculations often focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be used to:

Explore its conformational landscape in different solvents.

Analyze its stability and internal fluctuations over a period of time.

Simulate its interaction with a biological target, such as an enzyme's active site, to predict binding affinity and orientation, which is a common practice in drug discovery for pyrazole derivatives.

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule (ligand) and a protein's binding site. For a compound like this compound, molecular docking studies would be instrumental in identifying potential protein targets and understanding the structural basis of its activity.

A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the protein's active site. For pyrazole derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking.

In studies of other 1,5-diaryl pyrazole derivatives, for instance, the pyrazole nucleus has been shown to interact with hydrophobic pockets within the binding site of receptors. nih.gov The carbonyl group of the ester moiety in this compound would be a likely candidate for forming hydrogen bonds with amino acid residues like lysine. nih.gov The benzyl and phenyl rings would be expected to engage in hydrophobic and aromatic stacking interactions.

A hypothetical ligand-protein interaction profile for this compound with a generic kinase active site, based on studies of similar compounds, might include:

Interaction TypePotential Interacting Moiety of the LigandPotential Interacting Amino Acid Residues
Hydrogen BondingCarboxylate oxygenLysine, Arginine
Hydrophobic InteractionsBenzyl group, Phenyl ringLeucine, Valine, Isoleucine, Alanine
Pi-Pi StackingPhenyl ring, Pyrazole ringPhenylalanine, Tyrosine, Tryptophan

This table is a generalized representation based on common interactions observed for pyrazole derivatives and is not based on specific experimental data for this compound.

Molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the protein, typically expressed in kcal/mol. A lower (more negative) binding energy suggests a more stable and potentially more potent interaction. While no specific binding affinity predictions for this compound have been reported, studies on other pyrazole derivatives targeting various proteins can provide a reference range. For example, some 1,5-diaryl pyrazole derivatives have shown predicted binding affinities in the range of -7 to -9 kcal/mol for the cannabinoid receptor 1 (CB1). nih.gov

To provide a concrete, albeit illustrative, example, consider the predicted binding affinities of a different set of pyrazole derivatives with various protein kinases:

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)
VEGFR-22QU5-8.5
Aurora A2W1G-7.9
CDK21H1S-8.2

This data is for illustrative purposes and represents findings for other pyrazole derivatives, not this compound.

By providing a static model of the ligand-protein complex, molecular docking can offer valuable mechanistic insights into how a compound might exert its biological effect. For instance, if this compound were docked into the active site of an enzyme, the docking results could suggest whether it is likely to be a competitive or non-competitive inhibitor.

If the compound is observed to bind to the same site as the natural substrate and forms key interactions with residues essential for catalysis, it would be predicted to be a competitive inhibitor. The stability of the docked complex, often further evaluated using molecular dynamics simulations, can provide additional insights into the duration and strength of the inhibitory effect. nih.gov For other pyrazole derivatives, molecular dynamics simulations have been used to study the stability of the ligand-receptor complexes, with more active compounds generally showing smaller changes in their conformation over time. nih.gov

Chemical Reactivity and Derivatization of Ethyl 5 Benzyl 1h Pyrazole 4 Carboxylate

Reactions at the Ester Moiety (Hydrolysis, Transesterification, Amidation)

The ethyl ester group at the C4 position of the pyrazole (B372694) ring is a key site for modification. It readily undergoes nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and amides.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid, under either acidic or basic conditions. uni.luresearchgate.net For instance, basic hydrolysis can be achieved by heating with an aqueous solution of a base like sodium hydroxide (B78521) in ethanol (B145695). madison-proceedings.com Acid-catalyzed hydrolysis, for example using methanesulfonic acid followed by water, is also an effective method. doi.org This transformation is often a crucial step in the synthesis of derivatives where the carboxylic acid is a key intermediate.

Transesterification: While not as commonly reported as hydrolysis or amidation for this specific molecule, the ester can undergo transesterification. This reaction involves heating the ethyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for another alkyl or aryl group. This provides a route to modify the ester moiety to fine-tune the physicochemical properties of the molecule.

Amidation: The conversion of the ester to an amide is a frequently employed strategy in the synthesis of biologically active pyrazole derivatives. This can be achieved by reacting the ethyl ester with an appropriate amine. A more common route involves first hydrolyzing the ester to the carboxylic acid, followed by an amide coupling reaction with an amine, often facilitated by coupling agents. acs.org Another approach is the direct aminolysis of the ester, though this can sometimes be challenging. nih.gov For example, the synthesis of 5-substituted 6-methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones involves the condensation of a pyrazolo[3,4-d]oxazin-4-one with various aromatic amines, a reaction analogous to amidation. nih.gov

Table 1: Reactions at the Ester Moiety

Reaction Reagents/Conditions Product
Hydrolysis NaOH (aq), EtOH, heat 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid uni.lumadison-proceedings.com

Electrophilic Aromatic Substitution on the Pyrazole Ring (e.g., Halogenation, Nitration)

The pyrazole ring is an aromatic system and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. In ethyl 5-benzyl-1H-pyrazole-4-carboxylate, the C4 position is occupied, making the C3 position the most likely site for electrophilic attack, although the reactivity is influenced by the electron-donating or -withdrawing nature of the groups at N1, C4, and C5.

Halogenation: Halogenation of pyrazole rings is a common transformation. For example, ethyl pyrazole-4-carboxylate can undergo bromination at the C3 and C5 positions using reagents like liquid bromine in a solution of ethanol and water with sodium acetate. doi.orgguidechem.com A facile method for the halogenation of various heterocycles using tetra-n-butylammonium halides (TBAX) in ethanol under microwave irradiation has also been developed, affording products in high yields. researchgate.net

Nitration: Nitration of the pyrazole ring can be achieved using standard nitrating agents. For instance, pyrazole carboxylic acids can be nitrated with fuming nitric acid in concentrated sulfuric acid. madison-proceedings.com The reaction of ethyl pyrazole-4-carboxylate derivatives with nitrating agents typically introduces a nitro group onto the pyrazole ring, often at an available carbon position. sigmaaldrich.comnih.govuni.lu The resulting nitro-pyrazole derivatives are valuable intermediates for further functionalization. uni.lu

Table 2: Electrophilic Aromatic Substitution Reactions on Pyrazole Rings

Reaction Reagent Typical Position of Substitution Reference
Bromination Br₂, NaOAc, EtOH/H₂O C3 and/or C5 doi.orgguidechem.com
Nitration Fuming HNO₃, H₂SO₄ C4 (if unsubstituted) madison-proceedings.com

Reactions at the Benzyl (B1604629) Group

The benzyl group attached to the N1 position of the pyrazole ring also presents opportunities for chemical modification. The benzylic protons are susceptible to radical reactions, and the entire benzyl group can be cleaved under certain conditions.

The reactivity of the benzylic position is enhanced due to the stability of the resulting benzyl radical or ions. wikipedia.org While specific reactions on the benzyl group of this compound are not extensively detailed, general reactions of benzyl groups can be applied. These include benzylic halogenation or oxidation under appropriate conditions.

More commonly, the N-benzyl group is utilized as a protecting group in synthetic sequences. nih.gov It is stable under many reaction conditions but can be removed when necessary. Deprotection is typically achieved through hydrogenolysis (e.g., using palladium on carbon with a hydrogen source) or by using strong oxidizing agents or Lewis acids. organic-chemistry.org This cleavage regenerates the NH-pyrazole, allowing for further substitution at the N1 position. The choice of deprotection method must consider the stability of other functional groups within the molecule. organic-chemistry.org

Cyclization and Condensation Reactions

This compound and its derivatives are excellent precursors for the synthesis of fused heterocyclic systems through cyclization and condensation reactions. These reactions often involve the ester group and an adjacent functional group, leading to the formation of new rings.

A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activity. researchgate.netnih.gov This is typically achieved by first converting the ethyl ester to a more reactive intermediate, such as an amide or hydrazide. For instance, an aminopyrazole carboxylate can be hydrolyzed to the corresponding carboxylic acid, which is then cyclized with acetic anhydride (B1165640) to form a pyrazolo[3,4-d]oxazin-4-one. nih.gov This intermediate can then be condensed with amines to yield a variety of N-substituted pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov Alternatively, aminopyrazole carboxylates can react directly with reagents like formamide, urea, or thiourea (B124793) to form the fused pyrimidine (B1678525) ring. nih.gov The use of phosphorus oxychloride (POCl₃) with carboxylic acids is another method to facilitate the cyclization to pyrazolo[3,4-d]pyrimidin-4-ones. researchgate.net

Other fused systems can also be accessed. Intramolecular cyclization of N-allyl-5-amino-1H-pyrazole-4-carboxamides can lead to the formation of pyrazolo-oxazole derivatives. nih.gov Copper-mediated electrophilic cyclization of α,β-alkynic hydrazones is another powerful method for constructing the pyrazole ring itself, which can be part of a larger synthetic strategy. acs.org

Table 3: Examples of Cyclization Reactions

Starting Material Type Reagents Fused Ring System Formed Reference
5-Aminopyrazole-4-carboxylate Formamide, Urea, or Thiourea Pyrazolo[3,4-d]pyrimidine nih.gov
5-Aminopyrazole-4-carboxylic acid Acetic Anhydride, then Amines Pyrazolo[3,4-d]pyrimidin-4-one nih.gov
5-Aminopyrazole-4-carbonitrile Carboxylic Acid, POCl₃ Pyrazolo[3,4-d]pyrimidin-4-one researchgate.net
N-Allyl-5-aminopyrazole-4-carboxamide Polyphosphoric acid Dihydrooxazolo-pyrazole nih.gov

Synthesis of Novel Analogs and Libraries for Structure-Activity Relationship Studies

This compound serves as a versatile scaffold for the synthesis of novel analogs and chemical libraries aimed at exploring structure-activity relationships (SAR). By systematically modifying the ester, benzyl, and pyrazole ring moieties, researchers can develop compounds with optimized biological activities.

Numerous studies have reported the synthesis of pyrazole libraries for various therapeutic targets. For example, derivatives of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been synthesized and evaluated as antimicrobial agents. researchgate.net The exploration of tetrahydropyrazolopyridinones as potent and selective LIMK inhibitors involved the synthesis of a range of analogs to establish SAR, highlighting the importance of the core scaffold. acs.org

The general strategy involves creating a series of related compounds where one part of the molecule is systematically varied. For instance, different aromatic and aliphatic hydrazines can be used in the initial pyrazole synthesis to introduce diversity at the N1 position. The ester group can be converted into a library of amides by reacting it with various amines. These focused libraries allow for the identification of key structural features responsible for the desired biological effect, such as antimicrobial, anti-inflammatory, or kinase inhibitory activity. acs.orgnih.gov

Mechanistic Studies of Biological Activities in Vitro and in Silico

Anti-inflammatory Activity Mechanisms (e.g., Enzyme Inhibition like COX-2)

The anti-inflammatory properties of pyrazole (B372694) derivatives are predominantly attributed to their potent and often selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govresearchgate.net The pyrazole core is a key pharmacophoric feature in several established COX-2 inhibitors, including the prescription drug Celecoxib (B62257). nih.govresearchgate.net

Selective COX-2 Inhibition : Numerous studies have synthesized and tested pyrazole carboxylate derivatives, revealing their capacity to selectively inhibit COX-2 over the COX-1 isoform. researchgate.netnih.gov This selectivity is crucial as COX-1 is responsible for producing prostaglandins (B1171923) that protect the gastric mucosa; its inhibition is linked to gastrointestinal side effects common to non-selective NSAIDs. nih.gov For instance, a series of di-aryl/tri-aryl substituted pyrazole ester derivatives showed excellent COX-2 inhibitory activity, with some compounds demonstrating a selectivity index significantly higher than that of celecoxib. researchgate.net

Molecular Interactions : Docking studies show that these compounds bind effectively within the active site of the COX-2 enzyme. nih.govrsc.org The structural features, such as the pyrazole central ring and various substitutions, mimic the binding of known selective inhibitors. researchgate.net

Inhibition of Pro-inflammatory Mediators : Beyond direct enzyme inhibition, some pyrazole-based hybrids have been shown to suppress the production of other key pro-inflammatory mediators. In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, certain derivatives effectively inhibited the generation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2). rsc.org

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
CompoundCOX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Derivative 15c0.05998.71 researchgate.net
Derivative 15d0.06196.22 researchgate.net
Derivative 19d0.06294.67 researchgate.net
Derivative 5u1.7972.73 nih.gov
Derivative 5s2.5165.75 nih.gov
Celecoxib (Reference)0.2213.65 researchgate.net

Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Antitubercular)

Pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi. manipal.edunih.govtsijournals.com

Antibacterial Activity : Studies have demonstrated that novel series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates and ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylates possess significant antibacterial properties. manipal.edunih.gov For example, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate showed activity against E. coli and P. aeruginosa nearly comparable to the standard drug ampicillin. nih.govresearchgate.net The proposed mechanism for some derivatives involves interference with vital biochemical pathways, such as bacterial protein synthesis.

Antifungal Activity : The same classes of compounds have also been effective against fungal pathogens. Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more active than the reference drug fluconazole (B54011) against Candida parapsilosis. nih.govresearchgate.net

Enzyme Targeting : In silico docking studies suggest a potential mechanism for the antimicrobial action of some 1,3,5-trisubstituted pyrazoles involves the inhibition of the GlcN-6-P synthase enzyme, which is crucial for the formation of the bacterial cell wall. tsijournals.com

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives
CompoundOrganismMIC (µmol/mL)Reference DrugMIC (µmol/mL)Reference
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21)E. coli0.038Ampicillin0.033 nih.gov
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21)P. aeruginosa0.067Ampicillin0.067 nih.gov
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16)C. parapsilosis0.015Fluconazole0.020 nih.gov

Cytotoxic Activity Mechanisms (e.g., Enzyme Inhibition like Kinases, Cell Cycle Arrest)

The anticancer potential of pyrazole derivatives is an area of intense research, with mechanisms involving the disruption of cell division and the induction of programmed cell death. nih.govnih.gov

Kinase Inhibition : A key mechanism is the inhibition of kinases that are critical for cell cycle regulation. nih.gov Aurora kinases A and B, which are often overexpressed in cancers, are specific targets. For instance, a pyrazole-4-carboxamide analogue (compound 6k) was found to be a selective and potent inhibitor of both Aurora A and Aurora B kinases. nih.gov This inhibition was confirmed by a decrease in the phosphorylation of their respective substrates. nih.gov

Cell Cycle Arrest : Inhibition of these kinases by pyrazole compounds leads to a halt in the cell cycle, frequently at the G2/M phase. nih.govnih.gov This arrest is mediated by the modulation of key regulatory proteins like cyclinB1 and cdc2. nih.gov The disruption of the cell cycle prevents cancer cells from proliferating.

Induction of Apoptosis : Following cell cycle arrest, these compounds often trigger apoptosis (programmed cell death). nih.govnih.gov Studies have shown that treatment with cytotoxic pyrazoles leads to an increase in the levels of pro-apoptotic proteins such as p53, Bak, and Bax, as well as the activation of executioner caspases (caspase-3) and cleavage of PARP. nih.gov

Tubulin Polymerization Inhibition : Some pyrazoles exert their cytotoxic effects by interfering with the cytoskeleton. One such compound, PTA-1, was found to disrupt microtubule organization by inhibiting tubulin polymerization, a mechanism shared by well-known chemotherapy agents. nih.gov

Table 3: Cytotoxic and Kinase Inhibitory Activity of a Pyrazole-4-carboxamide (Compound 6k)
AssayTarget/Cell LineIC₅₀Reference
CytotoxicityHeLa Cells0.43 µM nih.gov
CytotoxicityHepG2 Cells0.67 µM nih.gov
Enzyme InhibitionAurora Kinase A16.3 nM nih.gov
Enzyme InhibitionAurora Kinase B20.2 nM nih.gov

DNA/RNA Binding Interactions

Information regarding the direct binding interactions of ethyl 5-benzyl-1H-pyrazole-4-carboxylate or its close analogues with DNA or RNA is not prominently featured in the reviewed literature. The primary mechanisms of action identified for this class of compounds are centered on enzyme inhibition and the modulation of signaling pathways. nih.gov

Enzyme Inhibitory Potential (Beyond COX-2, e.g., Meprin α and β, α-amylase, α-glucosidase)

The enzymatic inhibitory profile of pyrazole derivatives extends beyond COX-2 to other therapeutically relevant enzymes.

Lipoxygenase (LOX) Inhibition : In addition to their COX-2 activity, some pyrazole carboxylate derivatives have demonstrated the ability to inhibit 5-LOX and 15-LOX enzymes, which are involved in the inflammatory pathway, making them potential dual inhibitors. researchgate.net

Carbonic Anhydrase Inhibition : Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, which are targets for diuretics and antiglaucoma agents. nih.gov

α-amylase and α-glucosidase Inhibition : Benzimidazole derivatives, which can be conceptually related to heterocyclic structures like pyrazoles, have been investigated as inhibitors of α-amylase and α-glucosidase. nih.gov One such compound showed inhibitory activity against both enzymes, comparable to the reference drug acarbose, suggesting a potential application in managing diabetes. nih.gov

Structure Activity Relationship Sar Studies for Ethyl 5 Benzyl 1h Pyrazole 4 Carboxylate Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of pyrazole (B372694) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core and its appended groups. researchgate.net Modifications can alter the compound's electronic, steric, and hydrophobic properties, thereby influencing its binding affinity to target proteins. researchgate.net

Research into pyrazole-based inhibitors has demonstrated that even minor structural variations can lead to significant changes in potency. For instance, in a series of pyrazole-based inhibitors of meprin α and β, substituting the phenyl groups at the C3 and C5 positions of the pyrazole core was systematically evaluated. researchgate.net While the unsubstituted 3,5-diphenylpyrazole (B73989) showed high inhibitory activity, the introduction of a smaller methyl group or a larger benzyl (B1604629) group at one of these positions led to a decrease in activity. Conversely, a cyclopentyl moiety resulted in a comparable level of activity to the diphenyl analogue, suggesting a specific spatial requirement in the target's binding pocket. researchgate.net

In another study focusing on pyrazolo derivatives as LIM Kinase (LIMK) inhibitors, the regiochemistry of substitution was found to be critical. A clear preference was observed for the 1-benzylpyrazolo-5-carboxamide regioisomer over the corresponding 3-carboxamide isomer, with the latter showing a more than 100-fold drop in potency against both LIMK1 and LIMK2. nih.gov This highlights that the relative positioning of functional groups is paramount for effective biological interaction.

Furthermore, the C5-substituent itself is often indispensable for activity. In the same LIMK inhibitor series, replacing or modifying the primary amide at the C5 position, for example through mono- or di-methylation, resulted in significantly weaker inhibitors. nih.gov This suggests the primary amide is a key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions with the target enzyme. nih.gov General studies on pyrazole derivatives have also noted that lengthening an aliphatic chain on the scaffold can lead to higher anti-inflammatory activity. nih.gov

The following interactive table summarizes the impact of various substituents on the biological activity of pyrazole analogues, based on findings from different studies.

Conformational Effects on Biological Interactions

The three-dimensional shape (conformation) of a molecule is a critical determinant of its ability to bind to a biological target. For analogues of ethyl 5-benzyl-1H-pyrazole-4-carboxylate, the spatial arrangement of the pyrazole core, the benzyl group, and the carboxylate function dictates how the molecule fits into the active site of an enzyme or the binding pocket of a receptor.

X-ray crystallography and molecular modeling studies provide invaluable insights into these conformational effects. For instance, the analysis of a potent pyrazolo-based LIMK inhibitor revealed specific and crucial interactions within the enzyme's binding site. nih.gov The primary amide of the inhibitor was found to form essential hydrogen bond donor interactions with key amino acid residues (M388 and L397) of the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of compounds with their biological activity. researchgate.netmdpi.com By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are most influential for a desired biological effect. neuroquantology.comneuroquantology.com

For pyrazole derivatives, various QSAR studies have been successfully applied to understand their activity as inhibitors of different enzymes, such as cyclooxygenase-2 (COX-2), p38 kinase, and epidermal growth factor receptor (EGFR). researchgate.netneuroquantology.comacs.org These studies typically involve calculating a range of molecular descriptors for a series of compounds and then using statistical methods, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a predictive model. researchgate.netacs.org

The process involves several key steps:

Data Set Preparation : A series of pyrazole analogues with measured biological activities (e.g., IC₅₀ values) is compiled. This set is often divided into a training set for model development and a test set for external validation. researchgate.net

Descriptor Calculation : A wide array of descriptors quantifying various molecular properties—such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic, and topological properties—are calculated for each molecule. neuroquantology.com

Model Generation and Validation : A statistical model is generated to link the descriptors to the biological activity. The robustness and predictive power of the model are assessed using statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient (q²). A high q² value (typically > 0.5) indicates good predictive ability. researchgate.netnih.gov

For example, a 3D-QSAR study on tetrasubstituted pyrazole derivatives as COX-2 inhibitors yielded a statistically significant model with an r² of 0.835, indicating a strong correlation between the chosen descriptors and the inhibitory activity. researchgate.netresearchgate.net

Advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity.

CoMFA maps show areas where steric bulk or electrostatic charge modifications would be favorable. nih.gov

CoMSIA maps provide additional information on hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov

These visual guides are instrumental for medicinal chemists, allowing for the rational design of new analogues of this compound with potentially improved potency and selectivity. researchgate.netnih.gov

The table below shows representative statistical parameters from a QSAR study on pyrazole derivatives, illustrating the metrics used to validate such models.

Potential Applications in Non Clinical Fields

Agrochemical Applications (e.g., Insecticides, Herbicides, Fungicides)

The pyrazole (B372694) chemical class is a cornerstone of modern agrochemical research, having yielded numerous commercially successful products. Derivatives of pyrazole are known to exhibit potent insecticidal, herbicidal, and fungicidal properties. This activity is often linked to the ability of the pyrazole ring system to interact with specific biological targets in pests and weeds.

While specific data on the agrochemical use of ethyl 5-benzyl-1H-pyrazole-4-carboxylate is not prevalent in publicly available literature, related compounds are widely utilized. For instance, pyrazole derivatives are key in developing effective pesticides and herbicides that enhance crop protection. fluorochem.co.uk The broader family of nitrogen-containing heterocyclic compounds, to which this molecule belongs, has significant applications in the agrochemical field. For example, various pyrazole carboxamides have been developed as potent fungicides, most notably targeting the enzyme succinate (B1194679) dehydrogenase (SDHI) in pathogenic fungi. Similarly, certain pyrazole derivatives function as herbicides by inhibiting key plant enzymes, or as insecticides by targeting the nervous systems of insects. The core structure of this compound makes it a plausible candidate for investigation and further functionalization in the search for new agrochemical agents.

Material Science and Organic Electronics (e.g., Fluorescent Properties, Coordination Chemistry)

In the realm of material science, heterocyclic compounds like pyrazoles are gaining attention for their potential in creating novel materials with unique electronic and photophysical properties. Some pyrazole derivatives are explored for their fluorescent capabilities, making them candidates for use as fluorescent labels and indicators in various detection systems.

Furthermore, the nitrogen atoms in the pyrazole ring can act as ligands, capable of coordinating with metal ions. This opens up possibilities in coordination chemistry, where such compounds can be used to create metal-organic frameworks (MOFs) or other complex materials with tailored magnetic, catalytic, or optical properties. Some related dihydropyrazole carboxylates have been investigated as polymer additives, where they can enhance the thermal stability of materials like polyesters. Although specific studies on the fluorescent or electronic properties of this compound are limited, its structure suggests potential for exploration in these areas.

Chemical Probes and Building Blocks in Organic Synthesis

The most documented and established non-clinical application of this compound and its close analogues is its role as a versatile building block in organic synthesis. The compound serves as a valuable intermediate, providing a pre-functionalized pyrazole core that chemists can elaborate upon to construct more complex molecules. fluorochem.co.uk

Its utility is highlighted in several synthetic contexts:

Scaffold for Complex Molecules: The compound is pivotal for constructing larger, multi-ring systems. The pyrazole ring, benzyl (B1604629) group, and ethyl ester each offer a handle for chemical modification, allowing for a modular approach to synthesis.

Precursor to Other Heterocycles: It can be used as a starting material for synthesizing other classes of heterocyclic compounds, such as fused pyrazolo-pyrimidine or pyrazolo-triazine systems, which are of interest in medicinal and materials chemistry.

Intermediate in Multi-step Synthesis: Researchers utilize related pyrazole carboxylates as key intermediates in the synthesis of a wide range of target molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing further diversification points.

The table below summarizes the role of various pyrazole carboxylate derivatives as building blocks, illustrating the broad utility of this class of compounds in organic synthesis.

Compound NameRole in SynthesisReference
Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylateBuilding block for pharmaceuticals and complex organic molecules.
Ethyl 5-Amino-1-phenyl-4-pyrazolecarboxylateKey intermediate in the synthesis of various bioactive molecules. fluorochem.co.uk
Ethyl 1H-pyrazole-4-carboxylateUsed as a starting material for coupling reactions to form highly functionalized heterocycles.
Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylateUsed as a key intermediate in a multi-step synthesis of kinase inhibitors.

Dye Chemistry

Pyrazole derivatives have a long history in the dye industry. They are notably used as precursors to azo dyes, which constitute a large and commercially important class of colorants. The pyrazole nucleus can act as a coupling component in the synthesis of azo dyes, and the specific substituents on the ring can be used to tune the color and properties (such as lightfastness) of the final dye. While the general pyrazole scaffold is a known component in dye chemistry, specific examples detailing the use of this compound for this purpose are not widely documented in scientific literature. Its structural similarity to known dye precursors suggests a potential, yet underexplored, application in this field.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways

Another promising avenue is the application of microwave-assisted and ultrasound-assisted synthesis. nih.govresearchgate.net These energy-efficient techniques can significantly accelerate reaction times and improve yields compared to conventional heating methods. For instance, a study on the synthesis of pyrano[2,3-c]pyrazole derivatives demonstrated a dramatic reduction in reaction time from 1.4 hours to just 25 minutes with a corresponding increase in yield when using microwave irradiation. nih.gov The development of such protocols for the specific synthesis of ethyl 5-benzyl-1H-pyrazole-4-carboxylate could make its production more economically viable and sustainable.

Synthetic ApproachPotential Advantages for this compound
One-Pot Multicomponent Reactions (MCRs) Increased efficiency, reduced waste, simplified procedures.
Nano-catalysis High catalytic activity, recyclability, environmentally benign. pharmacognosyjournal.net
Microwave-Assisted Synthesis Rapid reaction times, improved yields, energy efficiency. nih.govresearchgate.net
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder conditions, improved energy efficiency. researchgate.net

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com For this compound, advanced computational methods can provide profound insights into its physicochemical properties, biological activity, and potential applications.

Molecular Docking and Dynamics Simulations: These techniques can predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes and receptors. eurasianjournals.comresearchgate.net This is crucial for identifying potential therapeutic applications. For instance, computational studies on other pyrazole (B372694) derivatives have successfully predicted their anti-inflammatory and anticancer activities. researchgate.netresearchgate.net Molecular dynamics simulations can further elucidate the dynamic behavior of the molecule within a biological system, providing a more realistic model of its interactions. eurasianjournals.com

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. eurasianjournals.comsci-hub.se For this compound, DFT calculations can help in understanding its reactivity, stability, and potential for use in electronic materials. Such calculations have been effectively used to study the antioxidant activity of other pyrazole derivatives. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for pyrazole derivatives, it may be possible to predict the activity of this compound and to design new, more potent analogues.

Computational MethodApplication for this compound
Molecular Docking Prediction of binding modes and affinity to biological targets. eurasianjournals.comresearchgate.net
Molecular Dynamics Simulations Study of dynamic behavior and conformational changes in biological systems. eurasianjournals.com
Density Functional Theory (DFT) Investigation of electronic structure, reactivity, and spectroscopic properties. eurasianjournals.comsci-hub.se
QSAR Modeling Prediction of biological activity based on chemical structure.

Mechanistic Studies on Underexplored Biological Targets

The pyrazole scaffold is a well-known pharmacophore present in numerous clinically used drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. nih.govpharmatutor.orgnih.gov While the mechanisms of action for some pyrazole-based drugs are well-understood, many biological targets remain underexplored.

Future research on this compound should focus on screening it against a diverse panel of biological targets to uncover novel therapeutic potentials. This could involve high-throughput screening assays against various enzymes, receptors, and protein-protein interactions implicated in different diseases.

A particularly interesting area of investigation is the potential for pyrazole derivatives to act as enzyme inhibitors. nih.gov For example, certain pyrazole derivatives have shown potent inhibitory activity against enzymes like monoamine oxidase (MAO), which is a target for antidepressants. nih.gov Investigating the effect of this compound on such enzymes could lead to the development of new therapeutic agents.

Development of Advanced Materials

The unique structural and electronic properties of pyrazole derivatives make them attractive building blocks for the development of advanced materials. researchgate.net The presence of nitrogen atoms in the pyrazole ring allows for coordination with metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. nih.gov

Microporous Organic Polymers (MOPs): Recent research has demonstrated the synthesis of a pyrazole-based microporous organic polymer (MOP-PZ) with excellent CO2 capture capabilities. acs.org The nitrogen-rich structure of the pyrazole units within the polymer enhances its affinity for carbon dioxide. acs.org this compound, with its functional groups, could be a valuable monomer for the synthesis of novel MOPs with tailored properties for gas storage and separation.

Organic Electronics: The aromatic nature and tunable electronic properties of pyrazoles make them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Future research could explore the synthesis of polymers or small molecules incorporating the this compound moiety and evaluate their performance in electronic devices.

Material TypePotential Application of this compound
Metal-Organic Frameworks (MOFs) Gas storage, catalysis, sensing. nih.gov
Microporous Organic Polymers (MOPs) CO2 capture, gas separation. acs.org
Organic Electronics OLEDs, OPVs, OFETs.

Sustainable and Green Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. researchgate.netnih.gov For the synthesis of this compound, a strong focus on developing sustainable and environmentally benign methodologies is crucial for its future viability.

Use of Green Solvents: A major goal of green chemistry is to replace hazardous organic solvents with more environmentally friendly alternatives. nih.gov Water has been successfully employed as a solvent for the synthesis of various pyrazole derivatives, often leading to high yields and simplified workup procedures. thieme-connect.comtandfonline.com The exploration of aqueous synthetic routes for this compound is a key research direction.

Catalyst-Free and Solvent-Free Reactions: The development of synthetic protocols that eliminate the need for both a catalyst and a solvent represents the pinnacle of green chemistry. researchgate.neteurekaselect.com Solvent-free reactions, often facilitated by microwave or grinding techniques, can significantly reduce waste and environmental impact. researchgate.net Research into such conditions for the synthesis of this compound could lead to highly efficient and sustainable production methods.

Atom Economy: Synthetic methods with high atom economy, where the majority of atoms from the starting materials are incorporated into the final product, are highly desirable. researchgate.net Multicomponent reactions are inherently more atom-economical than traditional multi-step syntheses. nih.gov Designing synthetic pathways for this compound that maximize atom economy will be a key focus of future research.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Use of Green Solvents Employing water or other benign solvents to reduce environmental impact. nih.govthieme-connect.comtandfonline.com
Catalyst-Free and Solvent-Free Conditions Minimizing waste and simplifying reaction setups. researchgate.neteurekaselect.com
High Atom Economy Maximizing the incorporation of starting material atoms into the final product. researchgate.net
Use of Recyclable Catalysts Reducing waste and improving the cost-effectiveness of the synthesis. researchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for ethyl 5-benzyl-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting ethyl acetoacetate with benzyl-substituted hydrazines or amidines under reflux in polar aprotic solvents like DMF. For example, cyclocondensation with benzyl hydrazine derivatives in ethanol at 80°C yields the pyrazole core . Optimization includes adjusting stoichiometry, temperature, and catalysts (e.g., acetic acid) to improve yields. Purity is confirmed via HPLC (>95%) and NMR .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C): Assigns proton environments (e.g., benzyl CH₂ at δ 3.5–4.0 ppm) and carbonyl signals (δ 165–170 ppm) .
  • HPLC-MS: Determines purity and molecular weight (e.g., [M+H]⁺ at m/z 245.1) .
  • FT-IR: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) . X-ray crystallography (via SHELX ) resolves stereochemistry for derivatives.

Q. How is the biological activity of this compound screened in preclinical studies?

Standard assays include:

  • Antimicrobial: Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) .
  • Anti-inflammatory: COX-2 inhibition (IC₅₀ ~10 µM) via ELISA .
  • Enzyme inhibition: Kinase assays (e.g., EGFR inhibition at IC₅₀ 15 µM) . Cell viability is assessed using MTT assays .

Advanced Research Questions

Q. How can computational methods guide the optimization of pyrazole derivative synthesis?

Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict reaction pathways and transition states. For example, modeling the cyclocondensation mechanism identifies rate-limiting steps (e.g., imine formation) . Molecular docking (AutoDock Vina) screens derivatives for binding affinity to target proteins (e.g., COX-2, ΔG ≈ -9.5 kcal/mol) .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

Discrepancies in unit cell parameters or hydrogen bonding patterns (e.g., graph set analysis ) are addressed by:

  • Multi-solvent recrystallization: Ethanol/water mixtures improve crystal quality.
  • TWIN refinement in SHELXL: Handles twinned crystals (BASF > 0.5) .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., C–H···O contacts < 2.5 Å) .

Q. How do substituent variations impact structure-activity relationships (SAR) in this scaffold?

A comparative study of analogs reveals:

SubstituentBioactivity ChangeReference
4-Fluorophenyl↑ Anticancer (IC₅₀ 8 µM vs. 25 µM)
3-Amino↓ Solubility, ↑ Enzyme inhibition
5-TrifluoromethylEnhanced metabolic stability
Electrophilic substituents (e.g., Cl, CF₃) improve target engagement, while polar groups (e.g., NH₂) reduce logP .

Methodological Considerations

  • Handling hygroscopic intermediates: Store under nitrogen and use anhydrous solvents .
  • Scaling reactions: Continuous flow reactors (20–80°C, 1–5 mL/min) enhance reproducibility .
  • Data validation: Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) .

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